2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
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Overview
Description
2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring bonded to a pyrrolidine moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. One common method is the nucleophilic substitution reaction where the pyrrolidine derivative acts as a nucleophile, attacking the electrophilic center on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine.
Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 2-chloropyrimidine are structurally related and exhibit similar reactivity patterns.
Uniqueness: this compound is unique due to its specific combination of a pyrimidine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopentyl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(11-4-1-2-5-11)17-9-6-12(10-17)19-14-15-7-3-8-16-14/h3,7-8,11-12H,1-2,4-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROKREAMFAQPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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